molecular formula C8H6N3NaO2 B148383 Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide CAS No. 134459-06-6

Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide

Cat. No.: B148383
CAS No.: 134459-06-6
M. Wt: 199.14 g/mol
InChI Key: RVJVDCVIJCBUTH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide, also known as this compound, is a useful research compound. Its molecular formula is C8H6N3NaO2 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

134459-06-6

Molecular Formula

C8H6N3NaO2

Molecular Weight

199.14 g/mol

IUPAC Name

sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide

InChI

InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1

InChI Key

RVJVDCVIJCBUTH-UHFFFAOYSA-M

SMILES

C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+]

Isomeric SMILES

C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+]

Canonical SMILES

C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+]

Pictograms

Irritant

Synonyms

LUMINOLSODIUM

Origin of Product

United States

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